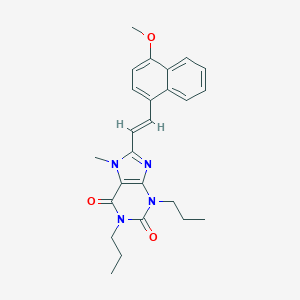

(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as MRS1706, is a selective antagonist of the adenosine A2B receptor. It is a xanthine derivative and has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

MRS1706 selectively antagonizes the adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including immune cells, endothelial cells, and smooth muscle cells. Adenosine A2B receptor activation has been shown to promote inflammation, angiogenesis, and fibrosis. By blocking the adenosine A2B receptor, MRS1706 can reduce the inflammation, angiogenesis, and fibrosis in various diseases.

Biochemical and Physiological Effects:

MRS1706 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and metastasis of cancer cells, reducing the ischemic injury and improving the cardiac function in cardiovascular diseases, and reducing the fibrosis in various organs.

Vorteile Und Einschränkungen Für Laborexperimente

MRS1706 has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor, its availability in the market, and its well-established synthesis method. However, MRS1706 also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists, investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases, and exploring the potential therapeutic applications of MRS1706 in other diseases, such as neurodegenerative diseases and metabolic diseases.

Conclusion:

MRS1706 is a selective antagonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor and its well-established synthesis method. However, it also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects. There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists and investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases.

Synthesemethoden

MRS1706 can be synthesized using a multi-step process starting from 4-methoxy-2-naphthol. The first step involves the reaction of 4-methoxy-2-naphthol with 2-bromoethyl vinyl ether in the presence of potassium carbonate to yield 2-(4-methoxynaphthyl) ethyl vinyl ether. The second step involves the reaction of 2-(4-methoxynaphthyl) ethyl vinyl ether with 7-methyl-1,3-dipropylxanthine in the presence of sodium hydride to yield MRS1706.

Wissenschaftliche Forschungsanwendungen

MRS1706 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, MRS1706 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1706 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, MRS1706 has been shown to reduce the ischemic injury and improve the cardiac function.

Eigenschaften

CAS-Nummer |

151539-65-0 |

|---|---|

Produktname |

(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |

Molekularformel |

C11H20Cl3N3O |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

8-[(E)-2-(4-methoxynaphthalen-1-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |

InChI |

InChI=1S/C25H28N4O3/c1-5-15-28-23-22(24(30)29(16-6-2)25(28)31)27(3)21(26-23)14-12-17-11-13-20(32-4)19-10-8-7-9-18(17)19/h7-14H,5-6,15-16H2,1-4H3/b14-12+ |

InChI-Schlüssel |

VJMCJAORZNGBHE-WYMLVPIESA-N |

Isomerische SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C4=CC=CC=C34)OC)C |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |

Kanonische SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |

Synonyme |

(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)

![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)